[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate
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Overview
Description
Cytochalasin C is a fungal metabolite belonging to the cytochalasan family, characterized by a perhydro-isoindolone core fused with a macrocyclic ring. These compounds are known for their ability to bind to actin filaments, thereby inhibiting actin polymerization and affecting various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytochalasin C can be synthesized through the isomerization of cytochalasin D using a palladium on charcoal catalyst at 25°C . This method involves the conversion of cytochalasin D to cytochalasin C under mild conditions, ensuring high yield and purity.
Industrial Production Methods: Industrial production of cytochalasin C typically involves the fermentation of fungal strains known to produce cytochalasans. The fermentation broth is then subjected to extraction and purification processes to isolate cytochalasin C .
Chemical Reactions Analysis
Types of Reactions: Cytochalasin C undergoes various chemical reactions, including:
Oxidation: Cytochalasin C can be oxidized to form different derivatives, which may exhibit varying biological activities.
Reduction: Reduction reactions can modify the functional groups on cytochalasin C, potentially altering its bioactivity.
Substitution: Substitution reactions can introduce new functional groups, enhancing or diminishing its biological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be employed for substitution reactions under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various cytochalasin derivatives with modified biological activities .
Scientific Research Applications
Cytochalasin C has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study actin polymerization and cytoskeletal dynamics.
Biology: Employed to investigate cellular processes such as cell division, motility, and morphology.
Medicine: Explored for its potential anticancer properties and its ability to inhibit cellular processes in cancer cells.
Industry: Utilized in the development of assays and diagnostic tools for studying actin-related processes
Mechanism of Action
Cytochalasin C exerts its effects by binding to the barbed, fast-growing plus ends of actin filaments, thereby blocking both the assembly and disassembly of actin monomers. This capping action prevents the formation of functional actin filaments, leading to alterations in cellular morphology and inhibition of various cellular processes . Additionally, cytochalasin C can affect other biological processes unrelated to actin polymerization, such as inhibiting the transport of monosaccharides across cell membranes .
Comparison with Similar Compounds
- Cytochalasin A
- Cytochalasin B
- Cytochalasin D
- Cytochalasin E
- Cytochalasin H
Comparison: Cytochalasin C shares structural similarities with other cytochalasins but exhibits unique biological activities. For instance, while cytochalasin B is known for its ability to inhibit glucose transport, cytochalasin C is more potent in disrupting actin polymerization . Cytochalasin D, on the other hand, is widely used in research for its ability to inhibit cell division and motility . Each cytochalasin has distinct functional groups that contribute to its specific bioactivity, making cytochalasin C a valuable tool in various scientific studies .
Properties
IUPAC Name |
[(1R,2R,3Z,5R,7S,9Z,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17,22-26,33,36H,10,16H2,1-5H3,(H,31,35)/b13-9-,15-14-/t17-,22-,23-,24+,25-,26+,29+,30+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAIODHJWOHMDJX-LSSOVWOPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C(C(=C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C/C=C\[C@H]2[C@@H](C(=C([C@@H]3[C@@]2([C@@H](/C=C\[C@@](C1=O)(C)O)OC(=O)C)C(=O)N[C@H]3CC4=CC=CC=C4)C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22144-76-9 |
Source
|
Record name | 7(S),18-dihydroxy-16(S),18(R)-dimethyl-10-phenyl[11]cytochalasa-5,13(E),19(E)-triene-1,17-dione 21(R)-acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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